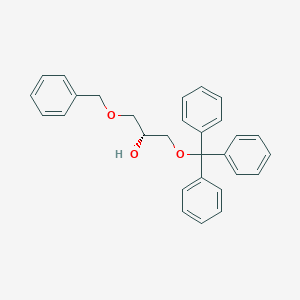

(R)-1-benzyloxy-3-trityloxypropan-2-ol

Description

Properties

Molecular Formula |

C29H28O3 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2R)-1-phenylmethoxy-3-trityloxypropan-2-ol |

InChI |

InChI=1S/C29H28O3/c30-28(22-31-21-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m1/s1 |

InChI Key |

MLQDAFOUXAGGMS-MUUNZHRXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Competing Elimination Pathways

The use of a strong base like sodium benzylate risks elimination reactions, particularly at elevated temperatures. However, polar aprotic solvents like DMF stabilize the transition state, favoring substitution over elimination.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to antiviral prodrugs such as (S)-HPMP-5-azaC, which exhibits activity against herpesviruses and poxviruses . Its chiral backbone is essential for binding to viral polymerases, underscoring the importance of stereochemical fidelity in its preparation.

Q & A

Q. What protocols ensure reproducible synthesis of this compound on a milligram-to-gram scale?

- Answer :

- Stepwise Protection : Benzyl protection first (BnCl, K₂CO₃), followed by tritylation (TrCl, DMAP) .

- Purification : Flash chromatography (hexane:EtOAc gradient) or recrystallization from EtOH .

- Yield Optimization : Kinetic studies to identify rate-limiting steps (e.g., trityl group introduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.